2-Octadecynoic acid 2-Octadecynoic acid Inhibitor of the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 2834-01-7
VCID: VC0006567
InChI: InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-15H2,1H3,(H,19,20)
SMILES: CCCCCCCCCCCCCCCC#CC(=O)O
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol

2-Octadecynoic acid

CAS No.: 2834-01-7

Cat. No.: VC0006567

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

2-Octadecynoic acid - 2834-01-7

Specification

CAS No. 2834-01-7
Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
IUPAC Name octadec-2-ynoic acid
Standard InChI InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-15H2,1H3,(H,19,20)
Standard InChI Key WEAGGGHXTMXZQA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC#CC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCC#CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Octadecynoic acid (IUPAC name: octadec-2-ynoic acid) belongs to the class of 2-alkynoic fatty acids (2-AFAs), distinguished by a carbon-carbon triple bond at the β-position relative to the carboxylic acid group. Its 18-carbon chain (C18:1) contains one unsaturation in the form of an acetylenic bond (C≡C) at position 2, creating distinct electronic and steric properties compared to saturated or olefinic fatty acids .

The compound's NMR profile reveals characteristic proton environments influenced by the triple bond's electron-withdrawing effects. Protons adjacent to the acetylenic moiety (C3-H₂) resonate at δ 2.05–2.30 ppm, while the carboxylic acid proton appears at δ 2.33 ppm in CDCl₃ . These spectral features enable precise structural identification and purity assessment, critical for pharmacological applications.

Table 1: Key Physicochemical Properties of 2-Octadecynoic Acid

PropertyValue
Molecular FormulaC₁₈H₃₂O₂
Molecular Weight280.4 g/mol
CAS Registry Number2834-01-7
Triple Bond PositionΔ2
Water SolubilityInsoluble
logP (Octanol-Water)6.82 (predicted)

Biological Activities and Mechanisms of Action

Antimalarial Activity

2-ODA demonstrates exceptional dual-stage antimalarial activity against Plasmodium berghei liver stages (IC₅₀ = 0.34 μg/mL) and Plasmodium falciparum blood stages (IC₅₀ = 6.0 μg/mL) . Comparative studies with shorter-chain analogs reveal a clear chain-length dependency:

Table 2: Antimalarial Potency of 2-Alkynoic Fatty Acids

CompoundP. berghei LS IC₅₀ (μg/mL)P. falciparum BS IC₅₀ (μg/mL)
2-ODA (C18)0.34 ± 0.026.0 ± 0.3
2-HDA (C16)0.48 ± 0.0310.4 ± 0.5
2-TDA (C14)2.87 ± 0.1527.3 ± 1.2

Mechanistic studies identify three key enzymes in the Plasmodium fatty acid synthase II (FAS-II) pathway as targets:

  • PfFabI (Enoyl-ACP reductase): Inhibited with IC₅₀ = 0.30 μg/mL

  • PfFabZ (β-hydroxyacyl-ACP dehydratase): IC₅₀ = 0.28 μg/mL

  • PfFabG (β-ketoacyl-ACP reductase): IC₅₀ = 0.80 μg/mL

Molecular docking simulations reveal that 2-ODA's extended alkyl chain forms van der Waals interactions with hydrophobic residues (Ala150, Phe198, Leu158) in PfFabZ, while its carboxylic acid group hydrogen-bonds with Lys181 and Val183 main chains . This dual binding mode disrupts substrate channeling in the FAS-II elongation cycle, starving parasites of essential membrane lipids.

Antileishmanial Activity

Against Leishmania donovani axenic amastigotes, 2-ODA exhibits superior potency (EC₅₀ = 5.3 μM) compared to 2-HDA (28.7 μM) and 2-TDA (67.8 μM) . Target engagement studies demonstrate selective inhibition of L. donovani topoisomerase IB (LdTopIB) with 10-fold specificity over the human homolog (EC₅₀ = 5.3 vs. 51.9 μM) . Pre-incubation experiments show that 2-ODA prevents CPT-induced stabilization of DNA-enzyme cleavage complexes, suggesting a non-competitive inhibition mechanism distinct from camptothecin analogs .

Structure-Activity Relationships

Chain Length Optimization

The antiparasitic activity of 2-AFAs follows a parabolic relationship with alkyl chain length:

Table 3: Chain Length vs. Biological Activity

Carbon ChainP. berghei InhibitionL. donovani InhibitionMammalian Cytotoxicity
C14++++
C16++++++++
C18+++++++++

Optimal activity at C18 correlates with enhanced hydrophobic interactions in enzyme binding pockets and improved membrane permeability. The longer chain also reduces off-target effects by minimizing interaction with mammalian fatty acid-binding proteins .

Toxicological Profile

In Vivo Tolerability

Zebrafish embryo assays (up to 100 μM) reveal no teratogenic effects or developmental abnormalities, supporting potential in vivo applications .

Therapeutic Applications and Future Directions

Malaria Prophylaxis

The 10-fold higher potency against liver-stage Plasmodium (IC₅₀ = 0.34 μg/mL) versus blood stages suggests utility as a chemopreventive agent . Formulation studies with lipid nanocapsules could enhance oral bioavailability for endemic region deployment.

Combination Therapies

Synergy testing with artemisinin derivatives (IC₅₀ reduction from 6.0 to 1.2 μg/mL in preliminary assays) indicates potential for multidrug regimens to delay resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator